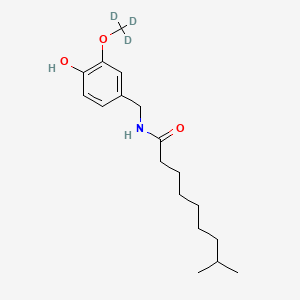

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

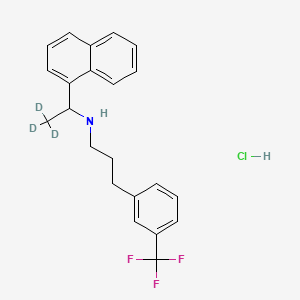

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is an isotope labelled metabolite of Metoprolol . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate .

Molecular Structure Analysis

The molecular structure of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is represented by the formula C15H25NO4 . More detailed structural information may be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) include its molecular structure (C15H25NO4) . More detailed properties may be available in specialized chemical databases .Aplicaciones Científicas De Investigación

Stereoselective Metabolism Studies

Stereoselective Metabolism of Metoprolol

The stereoisomers of α-hydroxymetoprolol were separated and analyzed in human plasma and urine, revealing stereoselective metabolism in hypertensive patients. This study provided insights into the stereoselectivity in α-hydroxymetoprolol formation and renal excretion (Cerqueira et al., 2003).

Pharmacokinetics during Pregnancy

The stereoselective determination of metoprolol and α-hydroxymetoprolol in plasma was explored, especially in the context of pregnancy, indicating the stereoselective nature of pharmacokinetics and metabolism (Antunes et al., 2013).

Quantitative Determination in Human Serum

A method for determining metoprolol and α-hydroxymetoprolol in human serum was validated, highlighting its application in human pharmacokinetics (Postma-Kunnen et al., 2017).

Chiral Analysis and Separation Techniques

Chiral Separation Methods

The study focused on the chiral separation of metoprolol and its metabolites, including α-hydroxymetoprolol, using various chiral stationary phases. This research is significant for understanding the stereoselective metabolism of metoprolol (Kim et al., 2000).

Analysis in Wastewater

A method for the chiral analysis of metoprolol and its metabolites, including α-hydroxymetoprolol, in environmental water samples was developed, indicating the presence and behavior of these compounds in wastewater (Barclay et al., 2012).

Metabolism and Kinetic Disposition Studies

Stereoselective Analysis in Rat Plasma

The stereoselective kinetic disposition and metabolism of metoprolol in rats were investigated, emphasizing the enantioselective formation of its metabolites (Boralli et al., 2005).

Influence on Pharmacokinetics in Gestational Diabetes

This study examined the impact of gestational diabetes on the pharmacokinetics and transplacental distribution of metoprolol and its metabolites, including α-hydroxymetoprolol, in parturients (Antunes et al., 2015).

Simultaneous Determination in Human Plasma

A novel method for the simultaneous determination of metoprolol and α-hydroxymetoprolol in human plasma using fluorescence and second-order calibration methods was developed, contributing to the understanding of their pharmacokinetics (Gu et al., 2012).

Safety And Hazards

Propiedades

Número CAS |

1276197-39-7 |

|---|---|

Nombre del producto |

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) |

Fórmula molecular |

C15H13D7NO4 |

Peso molecular |

290.41 |

Pureza |

98% by HPLC; 99% atom D; |

Números CAS relacionados |

56392-16-6 (unlabelled) |

Sinónimos |

1-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino-2-propanol; 1-Isopropylamino-3-(p-(α-hydroxy-β-methoxyethyl)phenoxy)-2-propanol |

Etiqueta |

Metoprolol Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.